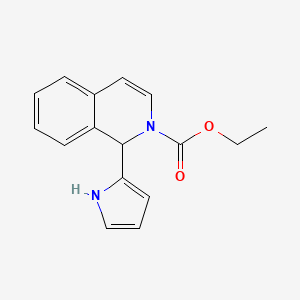![molecular formula C28H24N2O4S B14227720 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 827576-83-0](/img/structure/B14227720.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminophenyl-3-phenylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for releasing arachidonic acid from phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2α, the compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2,4-Dimethylphenyl)amino]sulfonyl}phenyl-3-phenylpropanamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is unique due to its specific structural configuration, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
827576-83-0 |
|---|---|
Molecular Formula |
C28H24N2O4S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(20-15-21-9-3-1-4-10-21)29-23-16-18-24(19-17-23)35(33,34)30-26-14-8-7-13-25(26)28(32)22-11-5-2-6-12-22/h1-14,16-19,30H,15,20H2,(H,29,31) |
InChI Key |
OWBCUWNWQIPZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


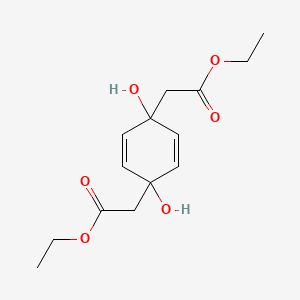
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
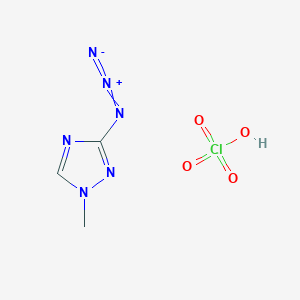

![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
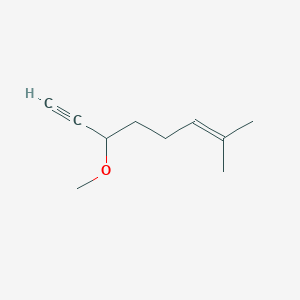
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
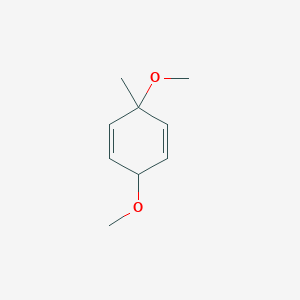
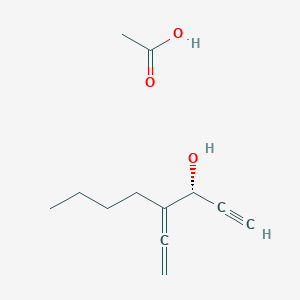

![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
